tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate
Description
tert-Butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate is a carbamate-protected intermediate widely used in medicinal chemistry and organic synthesis. Its structure comprises a tert-butyl carbamate group attached to a glycinyl spacer (2-oxoethyl), which is further linked to a 4-aminopiperidine moiety. The compound's molecular weight is approximately 285.38 g/mol, with a logP value of 0.413, indicating moderate hydrophobicity .
Properties
CAS No. |
1305712-47-3 |
|---|---|
Molecular Formula |
C12H23N3O3 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-8-10(16)15-6-4-9(13)5-7-15/h9H,4-8,13H2,1-3H3,(H,14,17) |
InChI Key |
HRYQVLSMFNNWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminopiperidine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 4-aminopiperidine, and coupling agents such as EDCI or DCC. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of carbamates with biological systems. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific enzyme or receptor targeted by the compound .
Comparison with Similar Compounds
Boc-Gly-Pip (tert-Butyl (2-Oxo-2-(piperidin-1-yl)ethyl)carbamate, 11f)
Boc-Gly-NMP (tert-Butyl (2-(4-Methylpiperazin-1-yl)-2-oxoethyl)carbamate, 11k)
tert-Butyl N-[1-(4-Aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate
tert-Butyl N-[2-(4-Fluoro-3-methylphenyl)-2-oxoethyl]carbamate
- Structure: Replaces the 4-aminopiperidine with a 4-fluoro-3-methylphenyl group.
- Properties : Increased aromaticity and lipophilicity (predicted density = 1.131 g/cm³, boiling point = 402.1°C) due to the fluorophenyl moiety. Likely used in kinase inhibitor synthesis .
Q & A
Q. What are the standard synthetic routes and purification strategies for tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]carbamate?
The compound is typically synthesized via carbamate formation using tert-butyl isocyanate or Boc-protected intermediates. For example, coupling 4-aminopiperidine with a Boc-protected glycine derivative under peptide-like coupling conditions (e.g., EDC/HOBt) is a common approach . Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Continuous flow reactors may improve yield and scalability in multi-step syntheses .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) assess purity (>98% typical for research-grade material) .
- NMR : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the 4-aminopiperidine moiety (δ ~2.5–3.5 ppm for piperidinyl protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] = 300.2024 for CHNO) .
Q. How does the tert-butyl carbamate (Boc) group function as a protecting group in peptide synthesis?
The Boc group shields the primary amine on 4-aminopiperidine during multi-step reactions. It is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v, 1–2 hours). This orthogonal protection is critical for sequential coupling in peptide or heterocycle synthesis .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity when scaling up synthesis?
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) or N-methylmorpholine to accelerate carbamate formation .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., epimerization) .
- In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor reaction progression in real time .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, k/k) for targets like serine proteases or GPCRs .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses with the 4-aminopiperidine moiety as a key pharmacophore .
- SAR Studies : Modify the oxoethyl linker or piperidine substituents to correlate structure with inhibitory activity (e.g., IC shifts) .
Q. What experimental conditions affect the compound’s stability during storage and handling?
Q. How should researchers resolve contradictions in reported biological activity data?
- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays) using positive controls .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) .
Q. What computational methods support the design of derivatives with enhanced properties?
Q. What safety precautions are critical when handling this compound in hygroscopic or reactive environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
